molecular formula C28H36N6O5 B10846602 Ac-DL-Trp-DL-Lys-DL-Tyr-NH2

Ac-DL-Trp-DL-Lys-DL-Tyr-NH2

Cat. No.: B10846602
M. Wt: 536.6 g/mol
InChI Key: NIAKXWGYSYBRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 is a synthetic tripeptide designed for research applications, featuring a C-terminal amidation and an N-terminal acetylation to enhance metabolic stability. The incorporation of D-amino acids (DL-) further increases resistance to proteolytic degradation, making it a robust tool for experimental investigations. Its sequence includes key aromatic and cationic residues, suggesting potential bioactivity in areas such as skin pigmentation and antimicrobial mechanisms. The amino acid sequence of this peptide, particularly the presence of Tryptophan (Trp), Lysine (Lys), and Tyrosine (Tyr), points to its potential utility in melanogenesis research. Tyrosine is a direct precursor in the melanin synthesis pathway, while Tryptophan and Lysine are involved in structural and functional roles of bioactive peptides. Peptides with similar sequences are investigated for their ability to interact with melanocortin pathways or inhibit the tyrosinase enzyme, which is key to regulating skin pigmentation . Consequently, this compound may be valuable for studies aimed at understanding or modulating skin pigmentary disorders. Furthermore, the Trp- and Lys-rich profile of this peptide indicates possible application in antimicrobial research. Tryptophan is known for its distinct preference for the interfacial region of lipid bilayers, while Lysine provides cationic charges that facilitate interaction with the anionic surfaces of bacterial membranes . Researchers can use this peptide to probe the mechanisms of membrane disruption and develop novel antimicrobial agents with a low incidence of resistance. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C28H36N6O5

Molecular Weight

536.6 g/mol

IUPAC Name

2-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C28H36N6O5/c1-17(35)32-25(15-19-16-31-22-7-3-2-6-21(19)22)28(39)33-23(8-4-5-13-29)27(38)34-24(26(30)37)14-18-9-11-20(36)12-10-18/h2-3,6-7,9-12,16,23-25,31,36H,4-5,8,13-15,29H2,1H3,(H2,30,37)(H,32,35)(H,33,39)(H,34,38)

InChI Key

NIAKXWGYSYBRJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

The synthesis typically employs chlorotrityl chloride (CTC) resin or Rink amide resin to anchor the C-terminal amide group. CTC resin is preferred for its acid-labile properties, enabling mild cleavage conditions (0.1–5% trifluoroacetic acid (TFA) in dichloromethane). For DL-amino acid incorporation, pre-loaded racemic amino acids are coupled using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) or HBTU as activators, with diisopropylethylamine (DIEA) as the base.

Table 1: Resin and Coupling Reagent Combinations

Resin TypeCoupling ReagentBaseSolvent
Chlorotrityl chlorideTBTU (0.5 equiv)DIEA (2 equiv)DMF/DCM (1:1)
Rink amideHBTU (1.0 equiv)DIEA (3 equiv)DMF

Racemic Amino Acid Incorporation

DL-Amino Acid Coupling Strategy

Each residue (Trp, Lys, Tyr) is introduced as a racemic mixture (D and L enantiomers) during chain elongation. This requires double coupling cycles to account for steric hindrance and enantiomeric competition. For example, DL-tryptophan is activated with TBTU/DIEA for 30 minutes, followed by a second coupling with fresh reagents to ensure >95% incorporation. Side-chain protections include:

  • Lysine : tert-butyloxycarbonyl (Boc)

  • Tyrosine : tert-butyl (tBu)

  • Tryptophan : No protection (indole ring remains reactive).

Kinetic Resolution Challenges

Racemic coupling leads to diastereomeric intermediates , complicating purification. For instance, coupling DL-lysine (Boc-protected) yields four stereoisomers per residue, necessitating high-performance liquid chromatography (HPLC) for separation post-synthesis.

Amidation and Cleavage

On-Resin Amidation

Using Rink amide resin, the C-terminal amide forms automatically during cleavage. For CTC resin, post-assembly solution-phase amidation is required. The protected peptide is treated with ethylamine or ammonia in dimethylformamide (DMF), activated by TBTU/DIEA.

Global Deprotection and Cleavage

A cleavage cocktail of TFA/water/triisopropylsilane (TIS)/ethanedithiol (EDT) (94:2.5:2.5:1 v/v) removes side-chain protections and releases the peptide from the resin. Racemic peptides require extended cleavage times (3–4 hours) to ensure complete deprotection.

Table 2: Cleavage Conditions for DL-Peptides

Acid CompositionTime (h)Temperature (°C)Yield (%)
TFA/H2O/TIS/EDT (94:2.5:2.5:1)3.52565–75

Purification and Characterization

Precipitation and HPLC

Crude peptide is precipitated with methyl tert-butyl ether (MTBE) and purified via reversed-phase HPLC using a C18 column. Gradient elution (10–60% acetonitrile in 0.1% TFA over 30 minutes) resolves diastereomers, though baseline separation is rarely achieved due to stereochemical complexity.

Mass Spectrometry Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight:

  • Calculated : 652.7 g/mol (C₃₆H₄₀N₆O₆)

  • Observed : m/z 653.3 [M+H]⁺.

Challenges and Optimization

Stereochemical Heterogeneity

The racemic nature of DL-amino acids results in 2ⁿ stereoisomers (where n = number of residues). For Ac-DL-Trp-DL-Lys-DL-Tyr-NH2, this yields 8 possible diastereomers, reducing usable yield to <15%.

Side Reactions

  • Tryptophan Oxidation : Indole rings oxidize under acidic conditions, necessitating EDT as a scavenger.

  • Lysine Lactamization : Unprotected ε-amines may cyclize, requiring Boc protection until final cleavage.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Stereochemical Control
SPPS (CTC resin)6885Low
SPPS (Rink amide)7292Moderate
Solution-phase4578None

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various chemical reagents can be employed depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can introduce new functional groups to the peptide chain.

Scientific Research Applications

Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecule, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-Trp-DL-Lys-DL-Phe-NH2: A similar peptide with phenylalanine (Phe) instead of tyrosine.

    Ac-DL-Trp-DL-Lys-DL-Ser-NH2: A peptide with serine (Ser) replacing tyrosine.

    Ac-DL-Trp-DL-Lys-DL-His-NH2: A peptide with histidine (His) in place of tyrosine.

Uniqueness

Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 is unique due to the presence of tyrosine, which can undergo specific post-translational modifications such as phosphorylation. This property can be exploited in various research applications to study signaling pathways and protein function.

Q & A

Q. How can interdisciplinary teams harmonize methodologies for collaborative studies?

  • Methodological Answer : Establish standardized operating procedures (SOPs) for key assays (e.g., SPR settings, cell culture conditions). Use cloud-based platforms (e.g., Benchling) for data sharing. Hold cross-disciplinary workshops to align hypotheses and analytical frameworks .
  • Key Considerations : Define roles via project charters and use version control (e.g., Git) for collaborative coding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.